Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester
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Overview
Description
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester is a chemical compound with the molecular formula C9H10O4S It is characterized by the presence of a methoxy group, a keto group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene and methoxyacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-3-oxo-2-(phenylmethyl)propanoate
- 3-Methoxy-3-oxo-2-(furanyl-2-ylmethyl)propanoate
- 3-Methoxy-3-oxo-2-(pyridin-2-ylmethyl)propanoate
Uniqueness
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H9O4S- |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoate |
InChI |
InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)/p-1 |
InChI Key |
RXXLAMKEUHLEAN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)[O-] |
Origin of Product |
United States |
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